Lobucavir-d4

Antiviral nucleoside analogs Thymidine kinase substrate specificity Herpesvirus antiviral mechanism

Lobucavir-d4 is a stereospecifically deuterated (+4.02 Da) internal standard for Lobucavir LC-MS/MS. It is essential for correcting matrix effects in regulated bioanalysis, especially in high-renal-clearance urine PK studies. Unlabeled Lobucavir or other analogs are unsuitable substitutes. This standard supports method validation for CMV, HBV, and HIV research, including studies on UL97-mutant CMV strains.

Molecular Formula C11H15N5O3
Molecular Weight 269.29 g/mol
Cat. No. B12422223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLobucavir-d4
Molecular FormulaC11H15N5O3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESC1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO
InChIInChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5?,6-,7+/m0/s1/i2D2,3D2
InChIKeyGWFOVSGRNGAGDL-IXZZSPIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lobucavir-d4 for Scientific Procurement: Deuterated Cyclobutyl-Guanosine Nucleoside Analog Analytical Reference Standard


Lobucavir-d4 (CAS 1346597-42-9) is a stable isotope-labeled analytical reference standard of Lobucavir (BMS-180194, Cyclobut-G), a cyclobutyl-guanosine nucleoside analog that demonstrated broad-spectrum antiviral activity against herpesviruses, hepatitis B virus (HBV), HIV, and cytomegalovirus (CMV) [1]. The compound features four deuterium substitutions at the hydroxymethyl positions of the cyclobutyl ring, increasing its molecular weight to 269.29 g/mol (unlabeled: 265.27 g/mol) while preserving the stereochemical configuration critical for biological recognition . Lobucavir itself progressed to Phase III clinical trials for hepatitis B and herpesvirus, Phase II for CMV, and underwent pilot studies for HIV before development was discontinued following preclinical carcinogenicity findings in long-term murine studies [2].

Why Generic Substitution Fails for Lobucavir-d4: Deuterium Position Specificity and Regulatory Traceability Requirements


Lobucavir-d4 cannot be substituted with unlabeled Lobucavir or alternative internal standards for regulated bioanalytical applications because the exact mass difference (+4.02 Da) and retention time characteristics are position-specific and method-critical. While unlabeled Lobucavir (265.27 g/mol) may serve as a primary reference material, it fails to compensate for matrix effects and ionization variability in LC-MS/MS quantification [1]. Non-deuterated structural analogs (e.g., ganciclovir, penciclovir) exhibit distinct chromatographic behavior and ionization efficiency, rendering them unsuitable as internal standards for Lobucavir assays. Furthermore, the stereospecific deuteration pattern of Lobucavir-d4 — [1R,2R,3S] configuration with dideuterio substitution at both hydroxymethyl groups — differs fundamentally from random or alternative-site labeled analogs that may exhibit deuterium isotope effects on retention time and differential matrix effect compensation .

Quantitative Differentiation Evidence for Lobucavir-d4: Comparative Performance Data vs. Analogs and Class Compounds


Superior Substrate Discrimination: Lobucavir Exhibits Minimal Thymidine Kinase Utilization Relative to Ganciclovir and Penciclovir

Lobucavir demonstrates significantly lower substrate activity for viral thymidine kinase compared to ganciclovir and penciclovir, a property critical for understanding its phosphorylation pathway and resistance profile. At both 100 μM and 500 μM substrate concentrations, Lobucavir exhibited relative activity values of <0.01 (relative to 10 μM dGuo baseline), whereas ganciclovir showed 0.06 at 100 μM and 0.6 at 500 μM, and penciclovir showed 0.5 at 100 μM and 1.2 at 500 μM [1]. This 6-fold to 50-fold difference in substrate activity indicates that Lobucavir is a poor substrate for the viral thymidine kinase compared to these clinically established antivirals. This biochemical property is directly relevant to the development of quantitative bioanalytical methods using Lobucavir-d4, as it informs potential metabolic interference and specificity requirements.

Antiviral nucleoside analogs Thymidine kinase substrate specificity Herpesvirus antiviral mechanism

HCMV DNA Polymerase Inhibition Potency: Lobucavir-Triphosphate Ki = 5 nM vs. Ganciclovir Comparability with Resistance Advantage

The triphosphate form of Lobucavir (LBV-TP) potently inhibits human cytomegalovirus (HCMV) DNA polymerase with an inhibition constant (Ki) of 5 nM in vitro [1]. In head-to-head cellular assays, LBV inhibited HCMV DNA synthesis to a degree comparable to that of ganciclovir (GCV) [2]. Critically, GCV-resistant HCMV isolates harboring UL97 protein kinase mutations (which impair GCV phosphorylation) remained fully sensitive to LBV. Intracellular LBV-triphosphate levels were 2- to 3-fold higher in HCMV-infected cells compared to uninfected cells, demonstrating infection-selective activation [1]. This profile — comparable potency to ganciclovir but with UL97-independent phosphorylation — represents a mechanistically distinct resistance vulnerability.

Cytomegalovirus DNA polymerase Nucleoside analog triphosphates Antiviral resistance mechanisms

In Vivo Antiviral Efficacy in HBV Model: Lobucavir Dose-Dependent WHV-Viremia Suppression

In the woodchuck (Marmota monax) model of chronic hepatitis B virus infection, Lobucavir demonstrated dose-dependent antiviral efficacy. At 5 mg/kg daily oral dosing, Lobucavir suppressed woodchuck hepatitis virus (WHV) viremia by a 10- to 30-fold range, whereas a lower dose of 0.5 mg/kg produced no statistically significant antiviral effect [1]. This dose-response relationship establishes a clear pharmacodynamic threshold that is directly relevant to the selection of appropriate calibration ranges when Lobucavir-d4 is employed as an internal standard for Lobucavir quantification in pharmacokinetic or therapeutic drug monitoring studies.

Hepatitis B virus animal models Woodchuck hepatitis virus Nucleoside analog antiviral therapy

Human Pharmacokinetic Parameters: Renal Clearance Dominance and High Oral Bioavailability

Lobucavir exhibits pharmacokinetic properties that distinguish it within the nucleoside analog class and inform analytical method requirements. In human subjects, total clearance is approximately 700 mL/min, with renal clearance accounting for approximately 80% of total drug elimination, resulting in high urinary drug concentrations [1]. Oral bioavailability is reported to exceed 80% [2], and the elimination half-life is approximately 8-10 hours [2]. These parameters are essential for establishing expected concentration ranges when Lobucavir-d4 is employed as an internal standard in clinical pharmacokinetic studies.

Antiviral pharmacokinetics Nucleoside analog ADME Clinical pharmacology

Validated Application Scenarios for Lobucavir-d4 Procurement: From Bioanalytical Method Development to Antiviral Resistance Studies


LC-MS/MS Bioanalytical Method Development and Validation for Lobucavir Quantification

Lobucavir-d4 serves as the optimal stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis of Lobucavir in biological matrices including plasma, urine, and tissue homogenates. Given Lobucavir's high renal clearance (approximately 80% of total elimination, resulting in high urinary concentrations), methods using Lobucavir-d4 are particularly critical for urine-based pharmacokinetic studies where matrix effects are pronounced [1]. The +4.02 Da mass shift provides adequate separation from the M+2 and M+4 natural abundance isotopes of the unlabeled analyte. Method calibration ranges should account for the 10- to 30-fold therapeutic exposure window observed at the 5 mg/kg efficacious dose in animal models [2] and the >80% oral bioavailability [3] that drives systemic exposure.

Investigational Studies of Ganciclovir-Resistant Cytomegalovirus

The mechanistically distinct phosphorylation pathway of Lobucavir — which occurs in the absence of UL97 protein kinase activity — enables Lobucavir-d4 to support quantitative studies in CMV research where ganciclovir resistance is a variable of interest [1]. Analytical methods employing Lobucavir-d4 can accurately measure Lobucavir concentrations in experimental systems evaluating UL97-mutant CMV strains. The 2- to 3-fold higher triphosphate accumulation observed in infected versus uninfected cells [1] further supports the need for precise intracellular quantification methods where Lobucavir-d4 provides essential matrix-matched internal standardization.

Hepatitis B Virus Pharmacodynamic and Pharmacokinetic Modeling

For researchers conducting HBV-related studies that reference the woodchuck hepatitis virus model or clinical HBV data, Lobucavir-d4 enables accurate quantification across the established efficacious dose range. The dose-dependent suppression of WHV viremia (10- to 30-fold at 5 mg/kg/day vs. no effect at 0.5 mg/kg/day) [1] defines the dynamic range required for method validation. Since Lobucavir reached Phase III clinical trials for hepatitis B [2], validated bioanalytical methods using Lobucavir-d4 remain relevant for comparative pharmacology studies and legacy data interpretation.

Regulated Bioanalysis Supporting ANDA and DMF Submissions

Lobucavir-d4 is specifically indicated for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical development [1]. The standard is compliant with regulatory guidelines and provides traceability against pharmacopeial standards (USP or EP). This application scenario is particularly relevant for CROs and pharmaceutical analytical laboratories requiring fully characterized, COA-supported reference materials for regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lobucavir-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.